![molecular formula C7H5NO5 B3037669 2,3-Dihydroxy-5-nitrobenzaldehyde CAS No. 52924-54-6](/img/structure/B3037669.png)
2,3-Dihydroxy-5-nitrobenzaldehyde
Overview
Description
2,3-Dihydroxy-5-nitrobenzaldehyde is a compound with the molecular formula C7H5NO5 . It has a molecular weight of 183.12 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of a novel Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde has been reported . This compound was obtained by the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline . The synthesized compound was characterized using IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxy-5-nitrobenzaldehyde includes 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a polar surface area of 103 Ų and a molar refractivity of 43.3±0.3 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dihydroxy-5-nitrobenzaldehyde are not detailed in the search results, it’s known that this compound is used to prepare Schiff base ligands .Physical And Chemical Properties Analysis
2,3-Dihydroxy-5-nitrobenzaldehyde has a density of 1.7±0.1 g/cm³ . It has a boiling point of 336.7±42.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.3±3.0 kJ/mol . The flash point is 153.9±16.3 °C .Scientific Research Applications
- 2,3-Dihydroxy-5-nitrobenzaldehyde serves as a building block for synthesizing zinc-selective spiropyran-based fluorescent and photoregenerable receptors. These receptors play a crucial role in detecting metal ions and other analytes in biological and environmental samples .
- Researchers have utilized this compound to create novel spirochromenes and spiroindolines. For example, it is a key intermediate in the synthesis of (E)-2,4-dihydroxy-N’- (2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate, which exhibits interesting photochemical properties .
- Additionally, studies exploring its anti-inflammatory effects are ongoing, as it may modulate inflammatory pathways .
- Medicinal chemists explore derivatives of this compound for potential drug development, targeting various diseases and biological pathways .
- The compound’s fluorescence behavior can be harnessed for sensing applications, such as detecting specific analytes or monitoring environmental changes .
- Some natural products contain similar structural motifs to 2,3-dihydroxy-5-nitrobenzaldehyde . Chemists use it as a precursor in the synthesis of these natural products, aiding in the discovery of bioactive compounds .
Fluorescent and Photoregenerable Receptors
Spirochromenes and Spiroindolines
Antioxidant and Anti-Inflammatory Studies
Organic Synthesis and Medicinal Chemistry
Photophysical Properties and Sensors
Natural Product Synthesis
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This process generates reactive oxygen species, which can contribute to oxidative stress and inflammation .
Mode of Action
DHNB acts as a potent inhibitor of XO . It interacts with the enzyme and inhibits its activity, thereby reducing the production of uric acid and reactive oxygen species . This inhibition is time-dependent and similar to that of allopurinol, a commonly used drug for gout .
Biochemical Pathways
By inhibiting XO, DHNB affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a key contributor to conditions such as gout and hyperuricemia . Additionally, the reduction in reactive oxygen species production can help alleviate oxidative stress and inflammation .
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid levels and reactive oxygen species production . This can help manage conditions such as gout and hyperuricemia, and potentially reduce oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of DHNB can be influenced by various environmental factors. For instance, it is recommended to store DHNB in an inert atmosphere at 2-8°C to maintain its stability
properties
IUPAC Name |
2,3-dihydroxy-5-nitrobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)2-6(10)7(4)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSROOBIOOCHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-5-nitrobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.